(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride
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Description
“(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O . It has an average mass of 290.189 Da and a monoisotopic mass of 289.074860 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms, as well as the piperidine and pyridine rings.Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Research has explored the synthesis of related compounds, like the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using methods such as amidation, Friedel-Crafts acylation, and hydration. These methods yielded a reasonable overall yield and the structures of the intermediates and the target compound were confirmed using 1H NMR (Zheng Rui, 2010).
Structural Analysis : Crystal and molecular structure analysis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been performed. This includes X-ray diffraction studies to determine crystalline structures and the nature of intermolecular hydrogen bonds (B. Lakshminarayana et al., 2009).
Biological and Pharmacological Applications
Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit antimicrobial activity. For example, derivatives synthesized using 2-chloropyridine-3-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Cannabinoid Receptor Agonists : Some derivatives, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, act as potent and selective antagonists for the CB1 cannabinoid receptor. This includes analysis of conformational structure and binding interactions with the receptor, providing insights into drug design (J. Shim et al., 2002).
properties
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(methylamino)piperidin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c1-14-9-4-3-7-16(8-9)12(17)10-5-2-6-15-11(10)13;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZMUCYLOSBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride |
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